molecular formula C7H5ClN2O2S B1322492 1H-Indazole-5-sulfonyl chloride CAS No. 599183-35-4

1H-Indazole-5-sulfonyl chloride

Cat. No.: B1322492
CAS No.: 599183-35-4
M. Wt: 216.65 g/mol
InChI Key: OHNCNPVNTFTJLX-UHFFFAOYSA-N
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Description

1H-Indazole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C7H5ClN2O2S and its molecular weight is 216.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

  • Metal-Free Synthesis : 1H-indazoles, closely related to 1H-Indazole-5-sulfonyl chloride, can be synthesized from o-aminobenzoximes using methanesulfonyl chloride, highlighting a mild and scalable approach. This method offers good to excellent yields and is less harsh compared to traditional approaches (Counceller et al., 2008).

  • Copper-Catalyzed Synthesis : A copper-catalyzed tandem reaction, starting with arylamines, alkylamines, and sulfonamides, allows the efficient creation of various 1H-indazoles under mild conditions (Tang et al., 2014).

Chemical Reactions and Transformations

  • N1,N2-Disubstituted-1H-Indazolones Synthesis : Electrophiles like sulfonyl chlorides react with specific indazole substrates to yield N1,N2-disubstituted-1H-indazolones, demonstrating the versatile reactivity of indazoles (Conrad et al., 2011).

  • Direct N-Alkylation and Kemp Elimination Reactions : 1-sulfonyl-1H-indazoles, related to this compound, can undergo N-alkylation and Kemp elimination reactions, leading to the synthesis of diverse and important derivatives, which have applications in organic synthesis and drug development (Tang et al., 2018).

Electrosynthesis and Photochemistry

  • C-H Sulfonylation via Electrosynthesis : The electrochemical method for C3-H sulfonylation of 2H-indazoles, a step related to the chemistry of this compound, allows the synthesis of sulfonylated indazole derivatives without the need for transition metals or external oxidants (Mahanty et al., 2020).

  • Photochemical Reactions : The photochemistry of 1H- and 2H-indazoles, under specific conditions, leads to the formation of different chemically significant species and products, showcasing the utility of indazoles in photochemical applications (Georgarakis et al., 1979).

Biological and Corrosion Applications

  • Anticancer Evaluation : Certain indazole derivatives, closely related to this compound, have been evaluated for their anticancer properties, demonstrating the potential of indazole compounds in medicinal chemistry (Salinas-Torres et al., 2022).

  • Corrosion Inhibition : Derivatives of indazole, such as 3-sulphinyl-5-amino-1H-1,2,4-triazoles, have shown effectiveness as inhibitors of copper corrosion, highlighting the potential industrial applications of indazole derivatives (Shevtsov et al., 2019).

Safety and Hazards

1H-Indazole-5-sulfonyl chloride should be handled with care. Avoid breathing dust or vapor, and avoid contact with eyes, skin, or clothing . It should be stored in a cool, dry, well-ventilated place .

Future Directions

Indazole-containing compounds have a wide variety of medicinal applications . Therefore, the medicinal properties of 1H-Indazole-5-sulfonyl chloride could be explored in the future for the treatment of various pathological conditions .

Biochemical Analysis

Biochemical Properties

1H-Indazole-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It is known to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The sulfonyl chloride group in this compound can form covalent bonds with nucleophilic amino acid residues, such as serine, threonine, and cysteine, in proteins. This interaction can lead to the inhibition or activation of the enzyme’s activity, depending on the specific context of the reaction .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling, gene expression, and cellular metabolism. In particular, it can affect cell signaling pathways by modifying the activity of key enzymes involved in these pathways. For example, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream signaling proteins. This can result in changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific amino acid residues in target proteins. This covalent modification can lead to changes in the protein’s conformation and activity. For instance, the compound can inhibit enzyme activity by blocking the active site or by inducing conformational changes that render the enzyme inactive. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over extended periods of exposure. For example, prolonged exposure to this compound can lead to cumulative changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. In some cases, high doses of this compound can result in toxic or adverse effects, such as cell death or tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response in the animal model .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in the levels of metabolites. For example, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be actively transported into cells by specific membrane transporters or bind to intracellular proteins that facilitate its distribution to target sites .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. These localization patterns can affect the compound’s activity and function, as it may interact with different sets of biomolecules in each compartment .

Properties

IUPAC Name

1H-indazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNCNPVNTFTJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626542
Record name 1H-Indazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599183-35-4
Record name 1H-Indazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole-5-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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